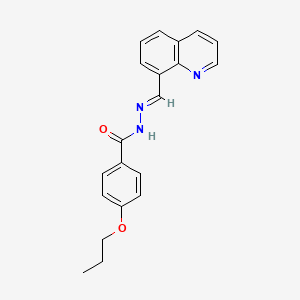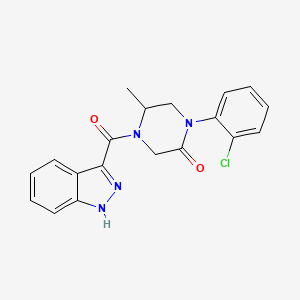![molecular formula C23H29N3O3 B5511341 4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5511341.png)
4-(4-morpholinyl)-N-[2-(4-morpholinylmethyl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine derivatives, particularly those involving benzamide structures, have garnered attention in medicinal chemistry and organic synthesis due to their diverse biological activities and potential therapeutic applications. These compounds are synthesized and studied for their gastrokinetic, anticancer, and antimicrobial activities, among others.
Synthesis Analysis
The synthesis of morpholine-benzamide derivatives involves various organic synthesis techniques, including condensation reactions and modifications of benzoyl and morpholinyl groups to enhance their biological activities. For instance, Kato et al. (1992) described the synthesis of gastrokinetic agents by preparing a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, showing potent in vivo gastric emptying activity (Kato et al., 1992).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular conformation and intermolecular interactions of these compounds. For example, Lu et al. (2017) synthesized and determined the crystal structure of a morpholine-benzamide derivative, providing insights into its molecular geometry and potential interaction sites (Lu et al., 2017).
Applications De Recherche Scientifique
Structural and Chemical Analysis
- The benzamide molecule titled N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide contains a morpholinone ring with a unique twist-boat conformation. This study provides insights into the structural characteristics stabilized by various hydrogen bonds, suggesting implications for designing compounds with specific biological activities (Huai‐Lin Pang et al., 2006).
Radiolabelling and Imaging Applications
- Radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide explores the optimization of radiolabelling conditions, demonstrating the compound's potential in medical imaging and diagnostic applications. The high radiochemical conversion rate and stability suggest its usefulness in nuclear medicine (C. Tsopelas, 1999).
Biological Activities and Applications
- N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes exhibit significant antifungal activity against pathogens responsible for plant diseases. This research highlights the potential agricultural applications of morpholine derivatives in protecting crops from fungal infections (Zhou Weiqun et al., 2005).
Antidepressant Synthesis
- The synthesis of Antidepressant Befol through the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine highlights the process of creating a new class of antidepressants. This study showcases the methodological advancements in synthesizing compounds with potential therapeutic applications (N. S. Donskaya et al., 2004).
Antiproliferative Agents
- Design, synthesis, and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides provide evidence of potent antiproliferative activities against various cancer cell lines. This research underscores the importance of benzamide derivatives in developing novel anticancer agents (Xiao-meng Wang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-23(19-5-7-22(8-6-19)26-11-15-29-16-12-26)24-17-20-3-1-2-4-21(20)18-25-9-13-28-14-10-25/h1-8H,9-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVAXGFENJHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-yl)-N-[2-(morpholin-4-ylmethyl)benzyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5511313.png)
![2-(3-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}phenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B5511320.png)

![3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B5511335.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5511349.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B5511352.png)